![molecular formula C14H10BrClN2O B2644865 6-(5-bromo-2-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2309805-06-7](/img/structure/B2644865.png)

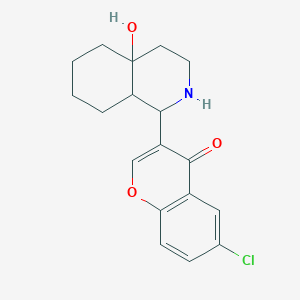

6-(5-bromo-2-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

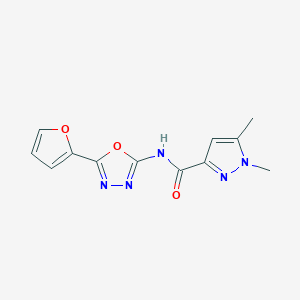

“(5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” is a complex organic compound. It contains a bromine and a chlorine atom attached to a phenyl group, which is further connected to a pyrrolopyridinone group . This compound belongs to the class of organic compounds known as nitrogen-containing heterocycles, which are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Molecular Structure Analysis

The molecular structure of “(5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” is characterized by fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton . The exact orientation and arrangement of these rings contribute to the unique properties of this compound.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Studies have explored the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, Ueno et al. (1982) investigated the synthesis of substituted 5H-benzo[a]phenoxazin-5-ones, a process that involves dehalogenation in the presence of sodium hydrosulfite, highlighting a method that could potentially be applied to the synthesis of related compounds like (5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone (Ueno et al., 1982).

Anticancer and Antimicrobial Applications

Katariya et al. (2021) synthesized novel heterocyclic compounds, including methanone derivatives, and evaluated their anticancer and antimicrobial efficacy. This research underscores the potential of such compounds in medical applications, suggesting a possibility for (5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone to exhibit similar properties (Katariya et al., 2021).

Molecular Structure and Docking Studies

Sivakumar et al. (2021) conducted an in-depth study on the molecular structure and docking of methanone derivatives, providing insights into their interactions at the molecular level. This research is relevant for understanding the structural and functional properties of (5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone (Sivakumar et al., 2021).

Enantiomerically Pure Compounds

Zhang et al. (2014) developed a synthesis method for enantiomerically pure compounds starting from a similar methanone derivative. This highlights the potential for developing enantiomerically pure versions of (5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, which can be significant in pharmaceutical applications (Zhang et al., 2014).

Development of Precipitation-Resistant Formulations

Burton et al. (2012) explored the development of precipitation-resistant formulations for poorly water-soluble compounds, which could be relevant for enhancing the bioavailability of compounds like (5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone in pharmaceutical preparations (Burton et al., 2012).

Zukünftige Richtungen

The future directions for the research on “(5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” and similar compounds involve further exploration of their synthesis methods, understanding their mechanism of action, and determining their physical and chemical properties. Moreover, their potential biological activities make them attractive scaffolds for drug discovery research .

Eigenschaften

IUPAC Name |

(5-bromo-2-chlorophenyl)-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClN2O/c15-10-3-4-12(16)11(6-10)14(19)18-7-9-2-1-5-17-13(9)8-18/h1-6H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTDEBHDBUFCJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)C3=C(C=CC(=C3)Br)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644782.png)

![N-[4-(2-Amino-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2644791.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644793.png)

![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2644797.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2644798.png)

![[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2644802.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2644804.png)